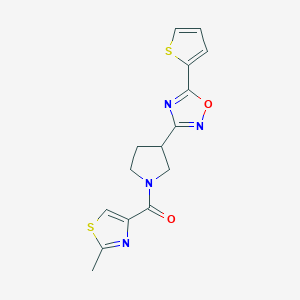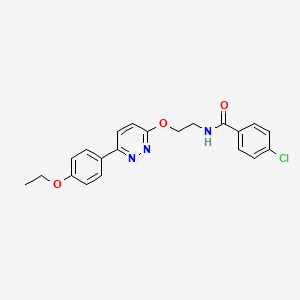![molecular formula C22H18FN3OS B2684920 (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852133-93-8](/img/structure/B2684920.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a sophisticated chemical compound that exhibits multifaceted applications across various fields. Given its intricate structure, the compound is a valuable asset in scientific research, providing unique opportunities for advancement in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone generally involves the following key steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate through cyclization of appropriate precursors under controlled acidic conditions.
Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl compound via condensation reactions employing suitable thiazole and imidazole derivatives.
Coupling of these intermediates using reagents such as coupling agents (e.g., EDC, DCC) to yield the desired methanone.
Industrial Production Methods
For industrial-scale production, streamlined processes are developed that optimize yield and purity, incorporating large-scale batch reactors and automation technologies to enhance efficiency. Parameters such as temperature, pH, and solvent systems are rigorously controlled to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the isoquinoline and thiazole rings, using oxidizing agents like KMnO4 or H2O2.
Reduction: : Reduction reactions can be performed on specific functional groups within the molecule using reducing agents like NaBH4 or LiAlH4.
Substitution: : Various substitution reactions can be carried out, especially at the fluorophenyl and methanone moieties, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4 in acidic or basic media.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Nucleophilic substitution using halide reagents and catalysts like Pd(PPh3)4.
Major Products
The reactions yield diverse products depending on the nature of the substituents introduced or removed, thus enabling the generation of a wide array of derivatives.
科学的研究の応用
In Chemistry: : The compound is utilized as a precursor in complex organic syntheses and as a reagent in catalytic studies due to its distinctive structural attributes.
In Biology: : Research explores its interactions with biomolecules, assessing potential pharmaceutical applications including enzyme inhibition and receptor modulation.
In Medicine: : Owing to its unique chemical framework, it's investigated for therapeutic potential, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
In Industry: : Applications extend to material science where its derivatives contribute to the development of advanced polymers and nanomaterials.
作用機序
The compound's mechanism of action involves interactions at the molecular level, such as binding to specific proteins or enzymes, altering their activity. For instance, the fluorophenyl group aids in pi-stacking interactions while the imidazo-thiazole core plays a crucial role in molecular recognition and binding.
類似化合物との比較
Similar compounds include:
(3,4-dihydroisoquinolin-2(1H)-yl)(6-phenyl-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
These compounds share core structures but differ in substituents, affecting their physical, chemical, and biological properties. The presence of the fluorophenyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone particularly enhances its binding affinity and specificity in biochemical assays, distinguishing it from its analogues.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-11-10-15-4-2-3-5-17(15)12-25)28-22-24-19(13-26(14)22)16-6-8-18(23)9-7-16/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGULKWVACORSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)




![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2684852.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE](/img/structure/B2684857.png)


